molecular formula C11H17NO B1360348 Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl- CAS No. 50563-55-8

Benzenamine, N-(2-methoxyethyl)-2,6-dimethyl-

Cat. No. B1360348
CAS RN: 50563-55-8
M. Wt: 179.26 g/mol
InChI Key: OTKGPBKVICJCOU-UHFFFAOYSA-N
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Patent
US04188341

Procedure details

2.0 g (0.0161 mole) of 2,6-dimethyl-cyclohex-2-en-1-one, 50 ml of toluene, 1.8 g (0.024 mole) of 2-methoxyethylamine and 0.5 g of palladium on charcoal (5%) are heated with a starting pressure of 17 bars (7 bars propylene and 10 bars nitrogen) for 10 hours at 180° C. After cooling, the catalyst is filtered off and the filter residue is washed with ether and toluene. The solvent is evaporated off to leave 1.0 g of crude N-(2-methoxyethyl)-2,6-dimethylaniline, from which is obtained, by distillation in high vacuum, 0.4 g (13% of theory) of pure N-(2-methoxyethyl)-2,6-dimethylaniline; b.p. 61°-62° C./ 0.1 Torr.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[CH:4]([CH3:8])[CH2:5][CH2:6][CH:7]=1.[CH3:10][O:11][CH2:12][CH2:13][NH2:14].C=CC>[Pd].C1(C)C=CC=CC=1>[CH3:10][O:11][CH2:12][CH2:13][NH:14][C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C(C(CCC1)C)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
COCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
WASH
Type
WASH
Details
the filter residue is washed with ether and toluene
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off

Outcomes

Product
Name
Type
product
Smiles
COCCNC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.